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Compound of Interest

Compound Name: Nastorazepide hemicalcium

Cat. No.: B1245014 Get Quote

For Research Use Only. Not for use in humans.

Introduction
Nastorazepide (also known as Z-360) is a selective, orally active antagonist of the

gastrin/cholecystokinin-2 (CCK-2) receptor, which belongs to the 1,5-benzodiazepine class of

compounds.[1][2] The CCK-2 receptor and its ligand, gastrin, are implicated in the proliferation

and progression of various cancers, particularly those of the gastrointestinal tract like

pancreatic and gastric cancers.[1][3] By blocking the CCK-2 receptor, Nastorazepide disrupts

signaling pathways that promote tumor cell growth, survival, and metastasis.[1][2] Preclinical

studies in rodent models have demonstrated its potential as an antineoplastic agent.[1]

Mechanism of Action
Nastorazepide exerts its antitumor effects by binding with high affinity to the CCK-2 receptor (Kᵢ

= 0.47 nM), preventing its activation by gastrin.[1] This blockade inhibits downstream signaling

cascades that are crucial for cancer cell proliferation and survival. Specifically, Nastorazepide

has been shown to inhibit the production of interleukin-1β (IL-1β), ephrin B1, Vascular

Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1α (HIF-1α).[1] Furthermore,

it reduces the phosphorylation of key signaling proteins such as Akt and NR2B.[1] In gastric

cancer cells, the gastrin-CCK2R axis has been shown to induce cyclooxygenase-2 (COX-2)

expression through a JAK2/STAT3/PI3K/Akt pathway, which is involved in its proliferative

effects.[3]
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Caption: Nastorazepide blocks Gastrin-induced CCK-2R signaling.

Recommended Dosage in Rodent Cancer Models
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The optimal dosage of Nastorazepide can vary depending on the cancer cell line, rodent

model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables

summarize dosages from preclinical studies.

Table 1: Nastorazepide Monotherapy in Xenograft Models

Cancer
Model Cell
Line

Animal
Model

Dosage
Range
(mg/kg)

Route of
Admin.

Dosing
Schedule

Efficacy
Summary

MiaPaCa2

(Pancreatic)
Nude Mice

10 - 100

mg/kg
Oral (p.o.)

Once daily for

21 days

Dose-

dependent

tumor growth

inhibition.

16.5%,

39.6%, and

41.7%

inhibition at

10, 30, and

100 mg/kg,

respectively.

[1]

C170HM2

(Colorectal)
Mice 3 - 100 mg/kg Oral (p.o.) Once daily

Inhibited liver

metastasis.[1]

MGLVA1

(Ascites)
Mice 3 - 100 mg/kg Oral (p.o.) Once daily

Increased

survival.[1]

Table 2: Nastorazepide Combination Therapy
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Cancer
Model
Cell Line

Animal
Model

Combinat
ion Agent

Nastoraz
epide
Dosage

Route of
Admin.

Dosing
Schedule

Efficacy
Summary

PAN-1

(Pancreatic

)

Orthotopic

Mouse

Model

Gemcitabin

e

Not

specified,

but

effective in

combo

Oral (p.o.)
Not

specified

Inhibited

both tumor

area and

weight in

combinatio

n;

monothera

py did not

suppress

basal

tumor

metrics.[1]

Experimental Protocols
The following are generalized protocols for in vivo efficacy studies using Nastorazepide in

rodent xenograft models. These should be adapted to specific experimental designs and

institutional guidelines (IACUC).

This protocol outlines the establishment of a subcutaneous xenograft model, a common

method for evaluating anti-tumor agents.[4][5][6]

Cell Culture: Culture human cancer cells (e.g., MiaPaCa2) in the recommended complete

medium. Harvest cells during the exponential growth phase (70-80% confluency).[4]

Animal Model: Use immunocompromised mice (e.g., female athymic Nude or NSG mice),

typically 6-8 weeks old.[7] Allow for a 3-5 day acclimatization period.[4]

Cell Preparation for Injection:

Wash harvested cells twice with sterile, serum-free medium or phosphate-buffered saline

(PBS).
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Perform a cell count using a hemocytometer and assess viability with trypan blue.[4]

Viability should be >95%.

Resuspend cells in a sterile medium or PBS at the desired concentration (e.g., 3.0 x 10⁶

cells per injection volume).[4] Keep cells on ice to maintain viability.[8]

Tumor Implantation:

Anesthetize the mouse using an approved method (e.g., isoflurane).

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the

mouse using a 27- or 30-gauge needle.[4]

Tumor Growth Monitoring:

Once tumors are palpable, measure their dimensions 2-3 times weekly using digital

calipers.[7]

Calculate tumor volume using the formula: Volume = (width)² x length / 2.[4]

Randomize mice into treatment and control groups when average tumor volume reaches a

predetermined size (e.g., 70-300 mm³).[7]

Vehicle Preparation: The vehicle (placebo control) should be appropriate for the

administration route and solubility of Nastorazepide. Consult formulation data for the specific

compound lot.

Nastorazepide Formulation: Prepare Nastorazepide fresh daily. For oral administration (p.o.),

suspend the required amount of Nastorazepide powder in the chosen vehicle. Ensure a

homogenous suspension through vortexing or sonication.

Administration:

Administer the prepared solution or suspension to the mice via oral gavage using a proper

gauge feeding needle.[9]

The volume is typically based on the animal's body weight (e.g., 0.1 mL per 10 g of body

mass).[9]
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The control group should receive an equivalent volume of the vehicle.

Administer according to the dosing schedule determined for the study (e.g., once daily for

21 days).[1]

Treatment Phase (e.g., 21 days)
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Caption: Workflow for a typical in vivo xenograft study.

Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Continue to

measure tumor volume throughout the study.

Toxicity Monitoring: Monitor animal health daily. Key indicators of toxicity include:

Body Weight: Record body weight 2-3 times per week. Significant weight loss (>15-20%)

can indicate toxicity.[9]

Clinical Signs: Observe animals for changes in posture, activity, grooming, and

feeding/drinking behavior.

Mortality: Record any drug-related deaths.[9]

Study Endpoint: The study may be terminated when tumors in the control group reach a

predetermined maximum size, or after the treatment period is complete. Tissues can be

harvested for further analysis (e.g., histology, biomarker analysis).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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